molecular formula C21H16ClFN2O3S B2515422 4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 872207-26-6

4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2515422
CAS No.: 872207-26-6
M. Wt: 430.88
InChI Key: DPDOLNREVYTSEN-UHFFFAOYSA-N
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Description

4-(2-Chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core. This heterocyclic scaffold is notable for its pharmaceutical relevance, with analogues exhibiting anti-inflammatory, antibacterial, and analgesic properties . The compound features a 2-chloro-6-fluorobenzyl group at position 4 and a 4-methylphenyl substituent at position 2 (Figure 1). These substituents influence its electronic, steric, and pharmacokinetic profiles, making it a candidate for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c1-14-9-11-15(12-10-14)25-21(26)24(13-16-17(22)5-4-6-18(16)23)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDOLNREVYTSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine class. Its unique molecular structure, characterized by a benzothiadiazine core and various aromatic substituents, suggests significant potential for biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClFN2O3S, with a molecular weight of approximately 430.88 g/mol. The presence of functional groups such as chloro and fluorine enhances its lipophilicity and potential interactions with biological targets.

Research indicates that compounds in the benzothiadiazine class exhibit various biological activities, including:

  • Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor for specific biological pathways. Studies suggest that it may interact with enzymes involved in metabolic processes, although further research is necessary to elucidate the exact mechanisms.
  • Anticancer Activity : Preliminary studies have indicated that similar benzothiadiazine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain to be fully characterized.

Interaction Studies

Interaction studies typically focus on the compound's binding affinities with various biological targets. These studies are crucial for understanding its therapeutic potential and safety profile. Some key findings include:

  • Binding Affinities : Investigations into the binding affinities of this compound with certain receptors have shown promising results, suggesting potential applications in drug discovery.
  • Lipophilicity : The unique combination of halogenated aromatic groups increases its lipophilicity, which may enhance receptor interactions and bioavailability in biological systems.

Case Studies

A review of available literature reveals several case studies that highlight the biological activity of related compounds:

StudyFindings
Study ADemonstrated that benzothiadiazines can inhibit specific kinases involved in cancer progression.
Study BFound that similar compounds exhibited anti-inflammatory properties through modulation of cytokine production.
Study CReported on the synthesis and evaluation of derivatives showing enhanced activity against certain bacterial strains.

These studies underscore the need for continued exploration of this compound to fully understand its therapeutic potential.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of Benzothiadiazine Core : Utilizing appropriate precursors to form the core structure.
  • Functionalization : Introducing chloro and fluorobenzyl groups through electrophilic substitution reactions.
  • Purification : Employing chromatographic techniques to achieve desired purity levels.

Specific experimental conditions will vary based on desired yields and purity levels.

Scientific Research Applications

Biological Applications

Research indicates that compounds related to benzothiadiazines exhibit various biological activities. The specific applications of 4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide include:

Pharmacological Properties

  • Inhibition of Biological Pathways : Preliminary studies suggest that this compound may act as an inhibitor for specific biological pathways, potentially affecting cancer cell proliferation and neuroprotection .
  • Neuroprotective Effects : It has shown promise in models of epilepsy, possibly by modulating neurotransmitter levels and reducing oxidative stress in neuronal tissues.
  • Antioxidant Activity : The structure indicates potential antioxidant properties that could mitigate oxidative damage in cells.

Drug Discovery

  • Lead Compound Development : Due to its unique chemical reactivity and biological activity profile, this compound serves as a lead in drug discovery efforts targeting various diseases, particularly neurodegenerative disorders and cancer .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Initial formation of the benzothiadiazine core.
  • Introduction of chloro and fluorobenzyl groups through electrophilic aromatic substitution reactions.
  • Purification processes to achieve desired yields and purity levels.

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Neuroprotection

A study examined the neuroprotective effects of the compound in animal models of epilepsy. Results indicated that treatment with the compound significantly reduced seizure frequency and improved cognitive function post-seizure.

Case Study 2: Anticancer Activity

Research investigating the anticancer properties found that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. This suggests its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Position 4: The target compound’s 2-chloro-6-fluorobenzyl group introduces both halogen and fluorine atoms, which may enhance lipophilicity and metabolic stability compared to the 4-chlorobenzyl group in or the brominated analogue in .

Substituent Effects on Position 2 :

  • The 4-methylphenyl group in the target compound is less polar than the 4-methoxyphenyl group in , suggesting differences in solubility and membrane permeability.
  • Bulkier substituents, such as the 3,4-dimethoxyphenyl group in , may sterically hinder interactions with enzymes or receptors.

Molecular Weight and Bioavailability: The brominated analogue has the highest molecular weight (503.4 g/mol), which could limit its bioavailability compared to the target compound (443.9 g/mol).

Structural and Conformational Insights

  • Core Scaffold : All compounds share the 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core, which adopts a half-chair conformation in the solid state . This conformation is stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O and N–H⋯O interactions) and intermolecular C–H⋯O bonds .
  • Crystal Packing : Analogues with halogen substituents (e.g., chloro, bromo) exhibit similar packing motifs due to isomorphic crystal structures, as seen in the bromo-chloro pair reported in .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

A scalable method involves condensation of substituted benzyl halides with heterocyclic precursors under basic conditions. For example, sodium methoxide in methanol facilitates nucleophilic substitution and ring closure, followed by acid quenching (pH 3) to precipitate the product . Key steps include reflux (30 min, methanol), purification via crystallization (chloroform/methanol, 2:1), and characterization by NMR/LC-MS. Variations in substituents (e.g., chloro vs. bromo analogs) require adjustments in stoichiometry and reaction time .

Q. How is the crystal structure of this compound determined, and what conformational insights are critical?

Single-crystal X-ray diffraction reveals a half-chair conformation in the benzothiadiazine ring, with deviations of N1 (0.216 Å) and S1 (0.527 Å) from the mean plane . Intramolecular hydrogen bonds (e.g., O–H⋯O) stabilize the structure, while intermolecular C–H⋯O interactions consolidate packing. Refinement using riding models (C–H = 0.95 Å, O–H = 0.84 Å) and free refinement of amino H-atoms ensures accuracy. Compare with isomorphic bromo analogs for substituent effects on bond angles .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm).
  • FT-IR : Confirm sulfonyl (SO₂) stretches at ~1350–1150 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹.
  • LC-MS : Validate molecular weight (e.g., m/z 410.46) and purity (>95%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s pharmacological activity and binding modes?

Density Functional Theory (DFT) optimizes the molecular geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the fluorobenzyl group’s electron-withdrawing nature enhances interactions with hydrophobic enzyme pockets. Docking studies against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase can prioritize synthesis candidates . Compare with triazolothiadiazine analogs (e.g., anti-inflammatory IC₅₀ values) to refine predictions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Comparative assays : Standardize protocols (e.g., MIC for antimicrobial activity) using reference strains and controls.
  • Structural analogs : Test derivatives like 4-(2,4-dichlorobenzoyl)-7-fluoro-1,4-benzodiazepin-2-one to isolate substituent effects .
  • Meta-analysis : Correlate electronic parameters (Hammett σ) with activity trends. For instance, chloro substituents may enhance membrane permeability vs. fluorophenyl groups .

Q. How does the compound’s solid-state stability impact formulation for in vivo studies?

Hygroscopicity and thermal stability (TGA/DSC) must be assessed. Crystallize in chloroform/methanol (2:1) to minimize solvate formation. Co-crystallization with excipients (e.g., cyclodextrins) improves aqueous solubility, critical for pharmacokinetic studies .

Methodological Notes

  • Synthesis : Optimize yield by controlling reaction pH (3–4) during quenching to avoid byproducts .
  • Crystallography : Use SHELX for refinement; report R-factor <0.05 for high-confidence structures .
  • Biological Assays : Include positive controls (e.g., indomethacin for COX-2) to contextualize activity .

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